N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and a benzo[d]thiazole-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the furan and benzo[d]thiazole groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with furan derivatives under acidic or basic conditions.
Amide Bond Formation: The final step usually involves the formation of the amide bond between the benzo[d]thiazole-2-carboxylic acid and the pyridine-furan intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyridine and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Nucleophiles like ammonia (NH₃) and electrophiles like acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine and furan derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It has shown potential as a bioactive molecule in biological studies, with applications in enzyme inhibition and receptor binding. Medicine: The compound has been investigated for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridine-3-carboxylic acid.
Benzo[d]thiazole Derivatives: Compounds with benzo[d]thiazole rings, such as benzo[d]thiazole-2-carboxylic acid.
Uniqueness: N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of furan, pyridine, and benzo[d]thiazole moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-14-4-1-2-6-16(14)24-18)20-10-12-8-13(11-19-9-12)15-5-3-7-23-15/h1-9,11H,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWFRVHBXVUPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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